Compound Description: This series of compounds, particularly those with bromine or methyl substitutions, were found to exhibit anti-inflammatory activity superior to other derivatives in the study. []
Compound Description: This compound, identified as a promising molecule in the study, is an organic salt existing as a solvate with methanol and water molecules in its crystalline form. Deemed a low-toxicity substance based on GUSAR and TEST models, it induced transient changes in blood parameters, liver function, and mineral metabolism in rats. Despite these effects, the compound is classified as having low toxicity (Class IV) according to SOU 85.2-37-736: 2011. []
Compound Description: This series, encompassing derivatives (1a-j), were synthesized from 6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene (2) and demonstrated moderate to excellent antimicrobial effects against various bacterial and fungal strains. Noteworthy leads include compounds 1a and 1d (antibacterial) and compounds 1h and 1j (antifungal), with potencies comparable to the reference standard. []
Compound Description: This compound underwent extensive structural analysis using SCXRD, Hirshfeld surface analysis, and DFT calculations. These techniques provided insights into its solid-state crystal structure, intermolecular interactions, and chemical reactivity, including global reactivity descriptors and local nucleophilic/electrophilic Parr functions. []
Compound Description: This compound, characterized by techniques including 1H NMR, 13C NMR, and single-crystal X-ray diffraction, exhibits a distorted half-chair conformation in its tetrahydroisoquinoline unit. Its crystal structure shows supramolecular chains formed through C–H…O contacts and C–H…π hydrogen bonds. DFT analysis provided insights into its optimized geometry, molecular orbitals, MEP, and chemical reactivity. Additionally, it displayed good to moderate antibacterial activity against a panel of eight bacterial pathogens. []
Compound Description: This anti-inflammatory agent was synthesized from ethyl 3-furoate (2) in a multistep process involving sulfonylation, pyridinium salt formation, and reactions with phosphorus pentachloride and methyl magnesium chloride. The final step involved coupling with 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (16) to yield the sulfonyl urea. []
Compound Description: This herbicide, known as triasulfuron, was studied for its sorption behavior in various soils. The research revealed a negative correlation between soil pH and the adsorption coefficient (Kd) and a positive correlation with organic content. []
Compound Description: This compound acts as a positive allosteric modulator of the AMPA receptor and exhibits significant in vitro nootropic activity. It is metabolized in the liver to an unsaturated derivative and a pharmacologically inactive benzenesulfonamide. Surprisingly, the unsaturated metabolite demonstrates comparable activity to the parent compound and exhibits promising pharmacokinetic properties, including blood-brain barrier permeability and increased acetylcholine and serotonin levels in the hippocampus. []
Compound Description: This compound is a potent and selective S1P2 antagonist, a preclinical candidate for treating idiopathic pulmonary fibrosis (IPF). It exhibits exceptional potency in an IL-8 release assay, favorable pharmacokinetics, and efficacy in a bleomycin-induced model of pulmonary fibrosis. []
Compound Description: This series of compounds displays anticonvulsant and anxiolytic activities. Notably, compound 1-(41-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl-methyl)-3-(p-tolyl)-urea (5d) exhibited promising results in the open field model, exceeding the efficacy of the reference drug gidazepam while demonstrating less sedation than diazepam. []
Compound Description: The synthesis mechanism of this compound and its derivatives was investigated under various conditions. The research revealed that water and substrate 2 could influence and accelerate the mechanism. The most favorable pathway involves nucleophilic attack, hydrogen shifts, bond formations, and eliminations. Importantly, water acts not only as a solvent but also as a catalyst and stabilizer, influencing the reaction through noncovalent interactions. []
Compound Description: This compound is a highly potent and selective PDE5 inhibitor demonstrating effective blood pressure lowering in vivo in a spontaneously hypertensive rat model. Its brain-penetrant properties make it valuable for studying central PDE5 inhibition. []
2-(Furan-3-yl)acetamides
Compound Description: These compounds, with diverse substitutions, were synthesized through a palladium-catalyzed cascade reaction involving allenols, aryl iodides, and carbon monoxide. The reaction involves carbonylation, acylation, intramolecular condensation, and amination steps. []
Compound Description: This group of compounds displays potent PARP1 inhibitory activity, showing promise as potential anticancer agents. Specifically, compound 5e exhibited significant efficacy against human breast cancer cells with an IC50 of 18 μM. []
Compound Description: This compound, synthesized through a Claisen condensation reaction, serves as a precursor for synthesizing various heterocyclic compounds. Reacting this compound with diverse binucleophiles yielded corresponding 3,4-dihydroquinoxaline-2(1H)-one, 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one, and 1H-pyrazole derivatives. Biological evaluation of these derivatives revealed promising analgesic and antibacterial properties. []
1,3,3-Tri(1H-indol-3-yl)propan-1-one
Compound Description: This compound acts as a key synthon for producing oxoketene gem-dithiol and 1,2-dithiole-3-thione. Synthesized using an environmentally friendly method with citrus lemon juice as a catalyst, it undergoes reactions with carbon disulfide and amines to yield pyrimidine derivatives. Further reactions with phosphorus pentasulfide and quinones/maleic anhydride lead to the formation of various complex heterocyclic compounds. []
Compound Description: This compound is a crucial intermediate in synthesizing various heterocyclic compounds, including triazole-3-thiones, oxadiazole-2-thiones, and Mannich bases. The synthesized derivatives showed promising anti-lipase and α-glucosidase inhibitory activities, making them potential leads for developing new therapeutic agents. []
Compound Description: These derivatives, synthesized from the parent compound 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid, were found to exhibit analgesic and antibacterial properties. []
Bis[5-(4-methoxybenzyl)furan-3-yl]methanone
Compound Description: Synthesized via a dehydrogenative carbonylation reaction, this compound exhibits C2 symmetry in its crystalline form. Structural analysis reveals specific orientations of methoxy groups, furan rings, and benzene rings, stabilized by C—H⋯O hydrogen bonds. []
Compound Description: This series of compounds (4) were synthesized via a one-pot, three-component reaction involving 2-naphthol, aldehydes, and amides, using DBU as a catalyst. The method is noted for its efficiency, environmental friendliness, and mild reaction conditions. []
Compound Description: Five cobalt(II) complexes with this general formula were synthesized and characterized. The complexes demonstrate single-molecule magnet behavior (SMM) characterized by slow magnetic relaxation. Additionally, they function as efficient and selective catalysts for the coupling of CO2 and epoxides to yield cyclic carbonates under solvent-free conditions. []
Compound Description: This potent and selective P2Y1 antagonist exhibits good oral bioavailability and shows promise as an antiplatelet agent with potentially reduced bleeding risks compared to P2Y12 antagonists. []
Compound Description: This series of compounds demonstrated potent anticonvulsant activity without exhibiting hepatotoxicity or neurotoxicity. The most active compounds contained fluorine or a methyl group at the 6-position of the benzothiazole moiety. []
O-methyl-oxime de (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone
Compound Description: A multi-step synthetic procedure for this compound is outlined. The process utilizes benzofuran-3(2H)-one O-methyl-oxime as a starting material and involves reactions with nitrites, 2-haloethanol, and an acid. []
Compound Description: This compound exhibits conformational disorder, primarily in the orientation of its 2-hydroxyethyl group. This disorder is evident in the crystal structure, with the hydroxy O atom occupying three different sites. The molecule also displays a twisted conformation and participates in intermolecular hydrogen bonding. []
Compound Description: This compound is a potent, irreversible inhibitor of myeloperoxidase (MPO). It exhibits significant selectivity for MPO over the closely related thyroid peroxidase. It demonstrated efficacy in various settings, including inhibiting MPO in human plasma, blocking MPO-dependent vasomotor dysfunction ex vivo, and showing activity in a mouse peritonitis model. Its high oral bioavailability and suitability for food admixture make it a valuable tool for studying MPO's role in chronic inflammatory diseases. []
Compound Description: This series of compounds (5a-j) were synthesized and evaluated for their nematicidal and antimicrobial activities. Notably, compound 5e exhibited potent activity against Ditylenchus myceliophagus and Caenorhabditis elegans. Several compounds within the series also displayed promising antibacterial and antifungal activity. []
Compound Description: This study involved synthesizing a series of 2-[(5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-yl)thio]acetohydrazide ylidene derivatives and evaluating their physicochemical properties and antimicrobial activity. Several compounds exhibited notable antimicrobial and antifungal effects, surpassing the activity of the reference drug trimethoprim in some cases. []
Compound Description: VX-765 is an orally bioavailable prodrug of VRT-043198, a potent and selective interleukin-converting enzyme/caspase-1 inhibitor. VX-765 effectively inhibited cytokine release in vitro and in vivo, showing promise as a treatment for inflammatory diseases. []
Compound Description: Structural modifications to the ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate scaffold, particularly at the 2- and 3-positions, led to significant changes in cytotoxicity and antimitotic activity against cultured lymphoid leukemia L1210 cells. []
Compound Description: This compound exhibits specific ring conformations and participates in intramolecular and intermolecular hydrogen bonding, contributing to its overall structural stability. []
Compound Description: This group of compounds demonstrated potent anti-inflammatory activity, comparable to ibuprofen, while showing a reduced ulcerogenic potential and lipid peroxidation. Substitutions on the phenyl ring significantly influenced their biological activity. []
Compound Description: These compounds, synthesized from 4-aryl-1-[(2-methyl-furan-3-yl)carbonyl]thiosemicarbazides, showed significant antimicrobial activity. Semiempirical calculations provided insights into their geometry, energy, and QSAR parameters. []
2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
Compound Description: The photoreactions of these chromenones in various solvents led to the formation of dimeric photoproducts, 1,2-indandiones, and isobenzofuranones. The specific products formed depended on the solvent and whether the solution was aerated or de-aerated. The photodynamics of these reactions are complex due to ESIPT and ESICT processes. []
Compound Description: This compound is an intermediate in the synthesis of the ketolide antibiotic Nafithromycin. An effective chiral HPLC method was developed and validated for separating its enantiomers. []
Compound Description: This compound was synthesized using an environmentally friendly photochemical method involving ESIPT-promoted contraction and intramolecular cyclization. Water served as the solvent for the photoreaction. []
Bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethyl and bis(1,2-dihydro-2-oxo-N-phenylcyclohepta[b]pyrrol-3-yl)phenylmethyl cations
Compound Description: These cations, generated from their corresponding methane precursors, exhibit significant stability, as evidenced by their pKR+ and E1red values. The stability and conformation of these cations are influenced by the substituents on the phenyl group, with electron-donating substituents favoring a more planar conformation. []
Esters derived from 2,3,4,6-tetra-O-acetyl-1-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-β-D-glucopyranose
Compound Description: A series of esters were synthesized from 2,3,4,6-tetra-O-acetyl-1-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-β-D-glucopyranose. The study explored esterification with various acids, including aliphatic, aromatic, palmitic, and protected amino acids. []
Compound Description: This compound, formulated as a 1% injection solution, was the subject of method development for its determination in milk. A selective and sensitive HPLC-MS method was developed and validated, revealing that the compound's content in milk could be measured 12 hours post-injection. []
Compound Description: Synthesized from 2-methyl-furan-3-carboxylic acid hydrazide, this series of compounds exhibited significant antinociceptive activity in mice across various doses. []
Compound Description: This study describes a novel, stereoselective synthesis of the diastereomer of the HIV protease inhibitor Darunavir. []
Compound Description: This series of compounds act as CDK2 inhibitors and show potential as anticancer agents. Their synthesis involved reactions of 3-amino-5,6-diphenyl-1,2,4-triazine with isocyanates/isothiocyanates and subsequent cyclization and modifications. []
Compound Description: This compound, synthesized and characterized by various spectroscopic and analytical techniques, displayed antitumor activities. Docking studies provided insights into its interactions with the CDK4 protein, suggesting a potential mechanism for its antitumor effects. []
Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist that acts on H+,K+-ATPase. It shows promising potential for treating gastroesophageal reflux disease (GERD), offering potential advantages over current therapies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.